(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propylamino)propoxy]-3-(propoxymethyl)phenyl]propan-1-one
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Overview
Description
(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propylamino)propoxy]-3-(propoxymethyl)phenyl]propan-1-one is a complex organic compound that belongs to the class of ketones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propylamino)propoxy]-3-(propoxymethyl)phenyl]propan-1-one typically involves multiple steps, including the formation of the propanone backbone and the introduction of the hydroxy, propylamino, and propoxymethyl groups. Common reagents used in these reactions include propylamine, propylene oxide, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propylamino)propoxy]-3-(propoxymethyl)phenyl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The functional groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propylamino)propoxy]-3-(propoxymethyl)phenyl]propan-1-one has various applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propylamino)propoxy]-3-(propoxymethyl)phenyl]propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other ketones with analogous functional groups, such as:
- 1-Propanone, 1-(4-(2-hydroxy-3-(methylamino)propoxy)-3-(methoxymethyl) phenyl)-, (E)-2-butenedioate
- 1-Propanone, 1-(4-(2-hydroxy-3-(ethylamino)propoxy)-3-(ethoxymethyl) phenyl)-, (E)-2-butenedioate
Properties
CAS No. |
152271-02-8 |
---|---|
Molecular Formula |
C42H66N2O12 |
Molecular Weight |
791 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propylamino)propoxy]-3-(propoxymethyl)phenyl]propan-1-one |
InChI |
InChI=1S/2C19H31NO4.C4H4O4/c2*1-4-9-20-12-17(21)14-24-19-8-7-15(18(22)6-3)11-16(19)13-23-10-5-2;5-3(6)1-2-4(7)8/h2*7-8,11,17,20-21H,4-6,9-10,12-14H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
InChI Key |
SUNPDQIUTKYQKP-WXXKFALUSA-N |
SMILES |
CCCNCC(COC1=C(C=C(C=C1)C(=O)CC)COCCC)O.CCCNCC(COC1=C(C=C(C=C1)C(=O)CC)COCCC)O.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
CCCNCC(COC1=C(C=C(C=C1)C(=O)CC)COCCC)O.CCCNCC(COC1=C(C=C(C=C1)C(=O)CC)COCCC)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CCCNCC(COC1=C(C=C(C=C1)C(=O)CC)COCCC)O.CCCNCC(COC1=C(C=C(C=C1)C(=O)CC)COCCC)O.C(=CC(=O)O)C(=O)O |
Synonyms |
1-Propanone, 1-(4-(2-hydroxy-3-(propylamino)propoxy)-3-(propoxymethyl) phenyl)-, (E)-2-butenedioate (2:1) (salt) |
Origin of Product |
United States |
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